molecular formula C18H22FN3O2 B2666216 N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)acetamide CAS No. 877633-32-4

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)acetamide

Katalognummer: B2666216
CAS-Nummer: 877633-32-4
Molekulargewicht: 331.391
InChI-Schlüssel: MJWWBWSPPBJCIH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)acetamide is a synthetically produced organic compound of interest in medicinal chemistry and pharmacology research. This molecule features a piperazine ring, a key scaffold prevalent in many biologically active compounds, substituted with a 2-fluorophenyl group. This specific structural motif is often associated with potential receptor-binding capabilities. The molecule is further functionalized with a furan ring and an acetamide group, which can influence its physicochemical properties and overall interaction with biological targets. While the exact profile of this compound is still under investigation, its structure suggests it may serve as a valuable intermediate or lead compound in the synthesis of more complex molecules. Researchers are exploring its potential as a ligand in receptor binding studies, particularly concerning neurological targets. The compound is provided for non-human research purposes only. It is not intended for diagnostic, therapeutic, veterinary, or any form of human use. Researchers handling this compound should adhere to appropriate laboratory safety protocols.

Eigenschaften

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O2/c1-14(23)20-13-17(18-7-4-12-24-18)22-10-8-21(9-11-22)16-6-3-2-5-15(16)19/h2-7,12,17H,8-11,13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJWWBWSPPBJCIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C₁₈H₁₈F₃N₃O₂. Its structure includes a piperazine ring, a furan moiety, and an acetamide group, which contribute to its biological properties.

Research indicates that compounds with similar structures often exhibit activity against various biological targets:

  • Monoamine Oxidase Inhibition : Some derivatives of piperazine compounds have shown inhibition of monoamine oxidases (MAOs), which are critical in the metabolism of neurotransmitters. Inhibition of MAO can lead to increased levels of serotonin and norepinephrine, potentially alleviating depressive symptoms .
  • Antimicrobial Activity : Compounds containing furan rings have demonstrated antimicrobial properties, particularly against Mycobacterium tuberculosis. The presence of the piperazine moiety may enhance this activity through interactions with bacterial enzymes .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)acetamide and related compounds:

Activity IC₅₀ (µM) Target Source
MAO-B Inhibition0.51Monoamine Oxidase
Antitubercular Activity1.35 - 2.18Mycobacterium tuberculosis
Cytotoxicity on HEK-293>100Human embryonic kidney cells

Case Studies and Research Findings

  • Inhibitory Studies : A study evaluated the inhibitory effects of various piperazine derivatives on MAO-B, revealing that specific substitutions significantly enhanced potency. The compound's structural features were found to be crucial for its inhibitory activity .
  • Antimicrobial Evaluation : A series of compounds similar to N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)acetamide were tested against Mycobacterium tuberculosis. The results indicated that modifications in the piperazine structure could lead to improved antitubercular efficacy, with some derivatives achieving IC₅₀ values below 5 µM .
  • Cytotoxicity Assessment : Evaluations on human cell lines showed that certain modifications did not significantly impact cytotoxicity, suggesting a favorable safety profile for potential therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Table 1: Structural Features and Pharmacological Activities

Compound Name Piperazine Substituent Acetamide Substituent Key Pharmacological Activity Evidence Source
N-(2-(4-(2-Fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)acetamide (Target) 2-Fluorophenyl, furan-2-yl ethyl - Not explicitly reported N/A
2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (15) 4-Fluorophenyl 4-(p-Tolyl)thiazol-2-yl MMP inhibition, anti-inflammatory
N-(2-Fluorophenyl)-2-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)acetamide (16) 2-Fluorophenyl sulfonyl 2-Fluorophenyl Negative allosteric modulation
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide 4-Methylphenyl sulfonyl 4-Fluorophenyl Receptor binding studies
2-(4-(3-Chloro-5-(trifluoromethyl)phenyl)piperazin-1-yl)-N-(phenyl)acetamide (51) 3-Chloro-5-(trifluoromethyl)phenyl Phenyl Broad-spectrum pharmacological candidate
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives (3.1–3.21) - Furan-2-yl triazole sulfanyl Anti-exudative activity

Key Observations :

  • Piperazine Substituents : The target compound’s 2-fluorophenyl group is distinct from analogs with 4-fluorophenyl (15) or sulfonyl modifications (16, 14). Fluorine atoms enhance lipophilicity and metabolic stability, while sulfonyl groups may improve receptor affinity .
  • Furan vs. Thiazole/Thiophene : The furan-2-yl ethyl chain in the target compound contrasts with thiazole (15) or thiophene () substituents in analogs. Thiazole rings are associated with matrix metalloproteinase (MMP) inhibition, whereas furan derivatives may influence anti-exudative or anti-inflammatory effects .
  • Acetamide Modifications : The target compound lacks additional functionalization on the acetamide nitrogen, unlike derivatives with aryl (14) or heterocyclic (9) groups, which are critical for target specificity .

Table 2: Physicochemical Properties

Compound Name Melting Point (°C) Molecular Weight (g/mol) Notable Spectral Data
N-(2-(4-(2-Fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)acetamide (Target) Not reported ~387.43 (calculated) -
2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (15) 269–270 410.51 FT-IR, NMR, LC-MS confirmed
N-(2-Fluorophenyl)-2-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)acetamide (16) Not reported ~409.42 (calculated) ¹H NMR (CDCl₃): δ 9.20 (br s, NH)
N-(2-Oxo-1-phenyl-2-(4-(m-tolyl)piperazin-1-yl)ethyl)acetamide (56) 162.9–163.7 ~393.47 (calculated) ¹H/¹³C NMR confirmed
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide (18) 302–303 438.54 Elemental analysis: C, H, N

Key Observations :

  • Melting Points: Piperazine derivatives with bulkier substituents (e.g., 18 with dual methoxyphenyl groups) exhibit higher melting points (302–303°C), likely due to enhanced crystallinity.
  • Molecular Weight : The target compound’s molecular weight (~387 g/mol) aligns with piperazine-acetamide derivatives, which typically range from 390–440 g/mol. Lower molecular weight analogs (e.g., 15 at 410 g/mol) may offer better bioavailability .

Pharmacological and Functional Insights

  • Anti-Inflammatory Potential: Analogs like compound 15 (MMP inhibitors) and furan-triazole derivatives () suggest the target compound could modulate inflammatory pathways. The furan moiety may contribute to anti-exudative effects comparable to diclofenac sodium .
  • Receptor Interactions : Sulfonyl-piperazine analogs (16, 14) demonstrate activity as negative allosteric modulators or receptor ligands. The target compound’s 2-fluorophenyl group may enhance binding to serotonin or dopamine receptors, similar to related piperazine derivatives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)acetamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

Piperazine Functionalization : React 2-fluorophenylpiperazine with a halogenated furan derivative under reflux in anhydrous dichloromethane (DCM) with a base (e.g., K2_2CO3_3) to form the core structure .

Acetamide Coupling : Use a nucleophilic acyl substitution reaction with ethyl chloroacetate in DMF, followed by hydrolysis to yield the acetamide group.

  • Key Variables : Temperature (60–80°C), solvent polarity, and catalyst choice (e.g., triethylamine for acid scavenging) critically affect yield. Yields range from 45–70% depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., fluorophenyl protons at δ 7.1–7.3 ppm; furan protons at δ 6.3–7.4 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]+ ~428.18 g/mol).
  • X-ray Crystallography : Resolves bond angles (e.g., piperazine ring puckering) and intermolecular interactions (e.g., hydrogen bonds between acetamide and fluorophenyl groups) .

Q. What preliminary assays are recommended to assess its bioactivity?

  • Methodological Answer :

  • Enzyme Inhibition : Screen against carbonic anhydrase isoforms (CA-II, CA-IX) using fluorometric assays. IC50_{50} values <1 µM suggest therapeutic potential .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control. EC50_{50} values >10 µM indicate low toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Assay Standardization : Compare protocols for cell lines (e.g., passage number), solvent (DMSO concentration ≤0.1%), and incubation time .
  • Meta-Analysis : Pool data from independent studies (e.g., PubChem BioAssay) to identify trends. For example, inconsistent CA-II inhibition may stem from assay pH variations .
  • Structural-Activity Relationship (SAR) : Use molecular docking (e.g., AutoDock Vina) to correlate fluorophenyl/furan orientation with target binding affinity .

Q. What strategies optimize this compound’s pharmacokinetic properties for in vivo studies?

  • Methodological Answer :

  • Lipophilicity Adjustment : Introduce hydrophilic groups (e.g., sulfonyl) to improve solubility. LogP reductions from 3.2 to 2.5 enhance bioavailability .
  • Metabolic Stability : Test microsomal half-life (human liver microsomes) with NADPH cofactor. Half-life <30 minutes necessitates prodrug design .

Q. How does this compound interact with neurological targets (e.g., serotonin/dopamine receptors)?

  • Methodological Answer :

  • Radioligand Binding Assays : Compete with 3^3H-ketanserin (5-HT2A_{2A}) or 3^3H-spiperone (D2_2) in rat brain homogenates. Ki_i values <100 nM suggest high affinity .
  • Functional Assays : Measure cAMP inhibition (D2_2 receptor) or calcium flux (5-HT2A_{2A}) in transfected HEK293 cells .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.